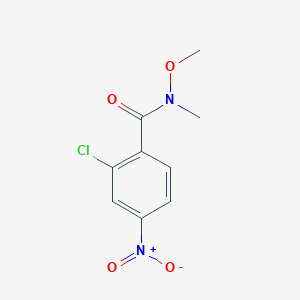

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-N-methoxy-N-methyl-4-nitrobenzamide” is a derivative of N,2-Dimethoxy-N-methyl-4-nitrobenzamide, a Weinreb amide .

Synthesis Analysis

The synthesis of 2-chloro-N-methoxy-N-methylacetamide, a related compound, has been reported . It is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .Molecular Structure Analysis

The molecular formula of 2-chloro-N-methoxy-N-methylacetamide is C4H8ClNO2 . Its average mass is 137.565 Da and its monoisotopic mass is 137.024353 Da .Chemical Reactions Analysis

2-Chloro-N-methoxy-N-methylacetamide may be used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-methoxy-N-methylacetamide, a related compound, include a molecular weight of 137.56, and it exists as a solid at room temperature . The melting point is 39-41 °C (lit.) .Scientific Research Applications

Chemical Properties and Structural Analysis

- The study by Shtamburg et al. (2012) focused on the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing its high pyramidality degree and specific reactions under certain conditions, which could indicate potential applications in chemical synthesis.

Application in Synthesis and Characterization

- Al‐Sehemi et al. (2017) discussed the synthesis and characterization of different N,N-diacylaniline derivatives, including a compound closely related to 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide, demonstrating its potential use in creating complex chemical structures and its impact on molecular geometry (Al‐Sehemi et al., 2017).

Role in Catalysis

- The work by Zhou et al. (2018) on cyclometalated complexes of N-methoxy-4-nitrobenzamide showed that these compounds could play a crucial role in catalysis, specifically in C–H bond functionalization reactions, indicating their significance in organic chemistry and material science.

Analytical Applications

- Hoodless and Weston (1969) developed a method involving 2-chloro-4-nitrobenzamide for the determination of certain additives in animal feed, highlighting its potential use in analytical chemistry for specific detection and quantification purposes (Hoodless & Weston, 1969).

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXRAVBGXIZHEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2419639.png)

![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)

![4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2419652.png)

![1-(4-chlorophenyl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2419654.png)